molecular formula C19H19ClF3NO5 B155362 Haloxyfop-etotyl CAS No. 87237-48-7

Haloxyfop-etotyl

Cat. No.: B155362
CAS No.: 87237-48-7
M. Wt: 433.8 g/mol
InChI Key: MIJLZGZLQLAQCM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Haloxyfop-etotyl is selective and absorbed by roots and foliage . It acts as an ACCase inhibitor , interacting with this enzyme to prevent the formation of fatty acids in plants. This interaction disrupts the normal biochemical reactions within the plant, leading to its death .

Cellular Effects

The effects of this compound at the cellular level are primarily due to its inhibition of the ACCase enzyme . This enzyme is crucial for lipid biosynthesis, a vital process for cell membrane formation. By inhibiting this enzyme, this compound disrupts normal cell function, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the ACCase enzyme . It binds to this enzyme, inhibiting its activity and thus preventing the synthesis of fatty acids . This leads to a disruption in lipid biosynthesis, affecting cell membrane formation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound is unstable in alkaline conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . At high doses, there are hepatocellular adenomas in mice associated with peroxisome proliferation . No reproductive effects were observed at the highest dose level of 1 mg/kg bw/day .

Metabolic Pathways

Once absorbed, this compound is rapidly hydrolyzed to haloxyfop (parent acid) . This indicates that this compound is involved in metabolic pathways that include enzymes responsible for its hydrolysis .

Transport and Distribution

It is known that this compound is moderately mobile , suggesting it may be transported within cells and tissues via passive diffusion or possibly through interaction with certain transport proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Haloxyfop-etotyl is synthesized through a series of chemical reactions involving the esterification of haloxyfop acid with ethoxyethanol. The process typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as toluene or xylene, and the product is purified through distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Haloxyfop-etotyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Haloxyfop-etotyl is an aryloxyphenoxypropionate herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. This leads to the death of susceptible weeds while being less harmful to broadleaf crops. The compound is known for its rapid degradation in the environment, contributing to its safety profile when used according to guidelines.

Agricultural Applications

1. Crop Protection
this compound is primarily utilized in the following crops:

  • Legumes : Effective against grassy weeds in pulses like peas and lentils.
  • Oilseeds : Used in canola and sunflower cultivation.
  • Cereals : Applied in wheat and barley fields to manage weed populations.

2. Residue Studies
Extensive residue studies have been conducted to evaluate this compound's safety for human consumption and environmental impact. The results indicate that residues in treated crops are generally below detectable limits, complying with Good Agricultural Practices (GAP). For instance:

  • In trials conducted on peas, residues were found to be <0.1 mg/kg at application rates of 0.1 kg ai/ha .
  • Similar studies on sunflower seeds reported residues ranging from <0.03 to 0.16 mg/kg depending on application rates .

Toxicological Evaluations

This compound has undergone rigorous toxicological assessments to ascertain its safety for humans and non-target organisms:

  • Absorption Studies : Research indicates minimal dermal absorption (approximately 1.1% of applied dose) in humans .
  • Pharmacokinetics : Studies on Fischer 344 rats demonstrated a half-life of about 1.2 days for females and 5.6 days for males, with the majority of excretion occurring via urine .

Case Study 1: Efficacy in Legume Crops

A series of trials were conducted in France and Germany to evaluate this compound's efficacy against grassy weeds in legume crops:

  • Application rates of 0.1 kg ai/ha resulted in effective weed control without significant residue accumulation (>0.02 mg/kg) at harvest .
  • The trials confirmed that this compound does not adversely affect the growth or yield of the target crops.

Case Study 2: Environmental Impact Assessment

A comprehensive study assessed the environmental impact of this compound application:

  • The study monitored soil degradation rates and non-target species exposure. Results indicated rapid degradation of this compound in soil, reducing potential risks to groundwater contamination .
  • No significant adverse effects were noted on beneficial insects or soil microorganisms, supporting its use as an environmentally friendly herbicide.

Data Tables

Crop TypeApplication Rate (kg ai/ha)Residue Detected (mg/kg)Country
Peas0.1<0.1France
Sunflower Seeds0.3<0.03 - 0.16Argentina
Lentils0.052<0.05Australia
Canola0.1<0.02Germany

Biological Activity

Haloxyfop-etotyl is a selective herbicide primarily used for controlling grass weeds in broadleaf crops. It belongs to the aryloxyphenoxypropionate class of herbicides and acts by inhibiting the enzyme acetyl-CoA carboxylase, which is critical for fatty acid synthesis in plants. This article provides an overview of its biological activity, including pharmacokinetics, metabolism, and case studies highlighting its efficacy and safety.

  • Chemical Name : (RS)-2-[4-[(3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy]phenoxy)propanoic acid
  • Molecular Formula : C₁₄H₁₅ClF₃NO₃
  • CAS Number : 104206-82-8

This compound functions as a post-emergent herbicide, primarily targeting grass species while being safe for broadleaf crops. The herbicide inhibits the acetyl-CoA carboxylase enzyme, leading to disrupted fatty acid synthesis, which is essential for cell membrane formation and growth in plants. This mechanism results in the eventual death of susceptible grass weeds.

Pharmacokinetics

The pharmacokinetic properties of this compound have been extensively studied in various animal models, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

In Fischer 344 rats, this compound is rapidly absorbed from the gastrointestinal tract. Studies indicate that:

  • Over 90% of an oral dose is excreted within five days.
  • The half-life in male rats is approximately 5.6 days compared to 1.2 days in females, indicating sex-based differences in clearance rates .

In beagle dogs, a biphasic clearance was observed with half-lives of 1-2 hours and 34 hours, predominantly excreted via feces .

Metabolism

This compound undergoes rapid hydrolysis to its active form, haloxyfop (the parent acid), which then demonstrates stereochemical inversion from haloxyfop-S to haloxyfop-R. This inversion is nearly complete and occurs across various species, including rats and monkeys .

Case Studies on Efficacy

  • Field Trials : In multiple field studies conducted on various crops such as soybeans and cotton, this compound demonstrated effective control over grass species like Echinochloa spp. and Setaria spp., with application rates ranging from 0.5 to 2.0 kg/ha .
  • Toxicological Assessments : A comprehensive study assessed the toxicological profile of this compound in various animal models. No significant adverse effects were observed at recommended application rates, reinforcing its safety when used according to label instructions .

Environmental Fate and Safety

This compound's environmental fate has been evaluated through various studies:

  • Soil Persistence : The compound exhibits moderate persistence in soil with a degradation half-life ranging from 3.78 to 6.96 days .
  • Ecotoxicology : It poses low risk to non-target organisms based on ecotoxicological assessments, showing minimal acute toxicity to birds and aquatic organisms .

Data Table: Summary of Biological Activity Findings

ParameterObservations
Absorption RateRapid; >90% excretion within 5 days
Half-life (Rats)Males: 5.6 days; Females: 1.2 days
Metabolic ConversionRapid hydrolysis to haloxyfop
Environmental PersistenceHalf-life in soil: 3.78 - 6.96 days
EcotoxicityLow risk to non-target species

Properties

IUPAC Name

2-ethoxyethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3NO5/c1-3-26-8-9-27-18(25)12(2)28-14-4-6-15(7-5-14)29-17-16(20)10-13(11-24-17)19(21,22)23/h4-7,10-12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJLZGZLQLAQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058492
Record name Haloxyfop-etotyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87237-48-7
Record name Haloxyfop-ethoxyethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87237-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Haloxyfop-etotyl [BSI:ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloxyfop-etotyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxyethyl 2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Haloxyfop-(2-ethoxyethyl)
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Record name HALOXYFOP-ETOTYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical methods are commonly employed for the detection and quantification of Haloxyfop-etotyl in various matrices?

A: Several analytical techniques have been developed for this compound analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method, often employed after a pre-concentration step like micro-solid-phase extraction (μ-SPE) []. Liquid chromatography tandem mass spectrometry (LC-MS/MS) is another sensitive and selective technique, often utilizing dispersive solid-phase extraction (d-SPE) for sample cleanup []. These methods offer high sensitivity and accuracy for quantifying this compound residues in complex matrices like agricultural products and environmental samples.

Q2: Can you describe the extraction and cleanup procedures commonly used for isolating this compound from environmental samples prior to analysis?

A: For water samples, immersed solvent microextraction (SME) using toluene has proven effective for extracting aryloxyphenoxypropionate herbicides, including this compound []. This technique involves suspending a microdrop of solvent in the aqueous sample, allowing the analyte to partition into the solvent. For other environmental matrices, like soil or sediment, solid-phase extraction (SPE) with various sorbents is commonly employed. A study utilized a novel resorcinol-formaldehyde xerogel as a μ-SPE sorbent for pre-concentrating this compound from aquatic samples before GC-MS analysis [].

Q3: What are the reported limits of detection and quantification for this compound using the analytical methods discussed?

A: The sensitivity of the analytical methods varies depending on the specific technique and sample preparation. For instance, LC-MS/MS coupled with d-SPE achieved a limit of detection (LOD) of 0.5 μg/kg and a limit of quantification (LOQ) of 2 μg/kg for this compound in agricultural products []. GC-MS analysis, after μ-SPE with resorcinol-formaldehyde xerogel, yielded LODs ranging from 0.05 to 0.20 μg/L for the analysis of this compound in water samples []. These findings demonstrate the capability of these methods to detect and quantify this compound at trace levels relevant for environmental monitoring and food safety assessment.

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